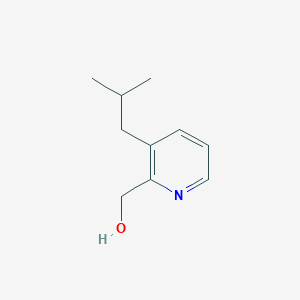







|
REACTION_CXSMILES
|
[CH2:1]([C:5]1[C:6]([CH3:12])=[N+:7]([O-])[CH:8]=[CH:9][CH:10]=1)[CH:2]([CH3:4])[CH3:3].C([O-])([O-])=[O:14].[K+].[K+]>CC(OC(C)=O)=O.CO>[CH2:1]([C:5]1[C:6]([CH2:12][OH:14])=[N:7][CH:8]=[CH:9][CH:10]=1)[CH:2]([CH3:4])[CH3:3] |f:1.2.3|
|


|
Name
|
3-Isobutyl-2-methyl-pyridine-1-oxide
|
|
Quantity
|
821 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)C=1C(=[N+](C=CC1)[O-])C
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)OC(=O)C
|
|
Name
|
|
|
Quantity
|
2.05 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred at 100° C. for 16 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The Ac2O was removed under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
the resulting brown oil was quenched with saturated NaHCO3 (30 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with CH2Cl2 (6×50 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic extracts were dried (Na2SO4)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to yield a brown oil
|
|
Type
|
CUSTOM
|
|
Details
|
Purification
|
|
Type
|
CUSTOM
|
|
Details
|
formed
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at room temperature for 2.5 hours
|
|
Duration
|
2.5 h
|
|
Type
|
CUSTOM
|
|
Details
|
The solid was removed via suction filtration
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to give a brown oil
|
|
Type
|
CUSTOM
|
|
Details
|
Purification via column chromatography on silica gel (CH2Cl2
|


Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(C)C)C=1C(=NC=CC1)CO
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |